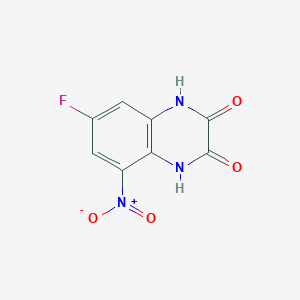
7-Fluoro-5-nitroquinoxaline-2,3(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-Fluoro-5-nitroquinoxaline-2,3(1H,4H)-dione is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-nitroquinoxaline-2,3(1H,4H)-dione typically involves the nitration of a quinoxaline derivative followed by fluorination. One common method involves the reaction of 6-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with sodium nitrite and concentrated hydrochloric acid, followed by cyclization with trifluoroacetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
7-Fluoro-5-nitroquinoxaline-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The fluorine and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoxaline derivatives with hydroxyl or carbonyl groups.
Reduction: Aminoquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used.
科学的研究の応用
7-Fluoro-5-nitroquinoxaline-2,3(1H,4H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its biological activities.
Industry: Used in the development of materials with specific electronic properties
作用機序
The mechanism of action of 7-Fluoro-5-nitroquinoxaline-2,3(1H,4H)-dione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a promising candidate for drug development .
類似化合物との比較
Similar Compounds
- 6-Fluoro-7-nitro-1,4-dihydro-2,3-quinoxalinedione
- 7-Fluoro-6-nitro-1,4-dihydroquinoxaline-2,3-dione
- Fluoroquinolines
Uniqueness
7-Fluoro-5-nitroquinoxaline-2,3(1H,4H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
This compound’s unique structure and properties make it a valuable subject of study in the fields of chemistry, biology, and medicine
特性
分子式 |
C8H4FN3O4 |
|---|---|
分子量 |
225.13 g/mol |
IUPAC名 |
7-fluoro-5-nitro-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H4FN3O4/c9-3-1-4-6(5(2-3)12(15)16)11-8(14)7(13)10-4/h1-2H,(H,10,13)(H,11,14) |
InChIキー |
WHQLTARIYZROST-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1NC(=O)C(=O)N2)[N+](=O)[O-])F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














